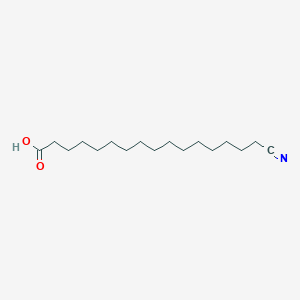

16-Cyanohexadecanoic acid

説明

16-Cyanohexadecanoic acid is a synthetic fatty acid derivative characterized by a 16-carbon alkyl chain with a terminal cyano (-CN) group. Such derivatives are often explored in organic synthesis, polymer chemistry, or as intermediates for pharmaceuticals .

特性

CAS番号 |

151276-58-3 |

|---|---|

分子式 |

C17H31NO2 |

分子量 |

281.4 g/mol |

IUPAC名 |

16-cyanohexadecanoic acid |

InChI |

InChI=1S/C17H31NO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-15H2,(H,19,20) |

InChIキー |

GWQPZRVGTYDCOY-UHFFFAOYSA-N |

正規SMILES |

C(CCCCCCCC#N)CCCCCCCC(=O)O |

製品の起源 |

United States |

化学反応の分析

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard esterification reactions. For example, treatment with methanol under acidic conditions yields the methyl ester derivative:

In a patent synthesis, this reaction produced methyl 16-cyanohexadecanoate as the primary product, with minor amounts of unreacted acid observed due to incomplete esterification .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, acid catalyst | Methyl 16-cyanohexadecanoate | Major |

Reduction of the Cyano Group

The terminal cyano group can be reduced to an amine via catalytic hydrogenation or using strong reducing agents like LiAlH. This reaction converts 16-cyanohexadecanoic acid into 16-aminohexadecanoic acid , a compound with applications in polymer chemistry and bioactive molecule synthesis :

The resulting amine exhibits amphiphilic properties due to its polar amino group and hydrophobic alkyl chain .

Hydrolytic Reactions

This pathway is rarely observed, as the existing carboxylic acid group does not favor further hydrolysis without specialized conditions .

Comparative Reactivity Analysis

The table below summarizes key reaction pathways:

| Functional Group | Reaction Type | Typical Reagents | Products |

|---|---|---|---|

| Carboxylic acid | Esterification | Methanol, H | Methyl ester |

| Cyano (-C≡N) | Reduction | H/catalyst, LiAlH | Amine |

| Cyano (-C≡N) | Hydrolysis | HO, acid/base | Carboxylic acid/amide |

Structural and Mechanistic Insights

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group and Molecular Structure

A comparative analysis of 16-Cyanohexadecanoic acid with key structural analogs is summarized below:

| Compound Name | Functional Group(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 16-Cyanohexadecanoic acid* | -COOH, -CN (terminal) | C₁₇H₃₁NO₂ | ~281.4 (estimated) | Not available |

| 16-Hydroxyhexadecanoic acid | -COOH, -OH (terminal) | C₁₆H₃₂O₃ | 272.42 | 506-13-8 |

| Hexadecanedioic acid | -COOH (at both termini) | C₁₆H₃₀O₄ | 286.41 | Not specified |

| Palmitic acid (Hexadecanoic acid) | -COOH (terminal) | C₁₆H₃₂O₂ | 256.42 | 57-10-3 |

| 16-Methoxy-16-oxohexadecanoic acid | -COOH, -OCH₃, -C=O | C₁₇H₃₂O₄ | 300.44 | 57983-36-5 |

| 2-Hexadecenoic acid | -COOH, -CH=CH- (at C2) | C₁₆H₃₀O₂ | 254.41 | Not specified |

*Estimated data for 16-Cyanohexadecanoic acid based on structural analogs.

Key Observations:

- The cyano group in 16-Cyanohexadecanoic acid replaces polar groups (e.g., -OH in 16-Hydroxyhexadecanoic acid), reducing hydrogen-bonding capacity but increasing electrophilicity.

- Compared to Hexadecanedioic acid (two -COOH groups), the cyano derivative lacks a second ionizable group, likely lowering water solubility.

- The terminal modification in 16-Methoxy-16-oxohexadecanoic acid introduces both electron-withdrawing (-C=O) and electron-donating (-OCH₃) effects, contrasting with the purely electron-withdrawing -CN group .

Physicochemical Properties

While experimental data for 16-Cyanohexadecanoic acid is unavailable, trends can be extrapolated:

- Solubility: The -CN group enhances polarity compared to palmitic acid but less than hydroxylated analogs like 16-Hydroxyhexadecanoic acid. It is likely soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water.

- Reactivity: The cyano group may undergo hydrolysis to form amides or carboxylic acids under acidic/basic conditions, a pathway absent in hydroxylated or diacid analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。